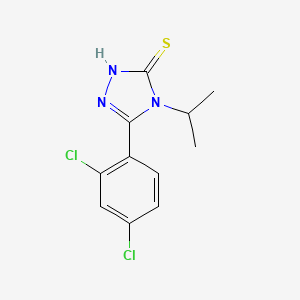

5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of thiosemicarbazones. It has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

科学的研究の応用

Late-Stage Functionalization of 2H-Indazoles

The 2H-indazole motif is prevalent in bioactive natural products and drug molecules. Researchers have focused on late-stage functionalization via C–H activation to enhance the complexity and diversity of 2H-indazole derivatives . By selectively modifying specific positions on the indazole ring, scientists can create novel compounds with potential therapeutic applications.

Photocatalytic Reactions

The compound’s thiol group makes it an interesting candidate for photocatalytic reactions . Researchers have explored its ability to participate in intermolecular carboarylation of alkenes by cleaving inert C–O bonds . This process could lead to the synthesis of valuable heterocyclic compounds with diverse properties.

Coordination Chemistry

The compound’s sulfur atom offers coordination sites, making it relevant in coordination chemistry. Scientists study its interactions with metal ions to design new complexes with applications in catalysis, sensing, and materials science.

Yang, Z., Yu, J.-T., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7587–7600. Link Disclosed herein is a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds. The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents. A vast array of alkenes are proven to be suitable substrates. Link

特性

IUPAC Name |

3-(2,4-dichlorophenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3S/c1-6(2)16-10(14-15-11(16)17)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLJEZIIVJVRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)

![tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate](/img/structure/B2479124.png)

![2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide](/img/structure/B2479125.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)